Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate
Description
Methyl 1-(5-bromopyrazin-2-yl)cyclopropanecarboxylate is a cyclopropane-containing compound featuring a pyrazine ring substituted with a bromine atom at the 5-position and a methyl carboxylate group. The cyclopropane ring confers conformational rigidity, which is advantageous in medicinal chemistry for optimizing target binding and metabolic stability .
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)6-4-12-7(10)5-11-6/h4-5H,2-3H2,1H3 |
InChI Key |
WQBMSYUPIOCPMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Cyclopropane Carboxylate Ester: The brominated pyrazine is then reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is then esterified with methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding pyrazine derivatives.
Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to ring-opening and formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid under reflux conditions.
Major Products:
- Substituted pyrazine derivatives
- Reduced pyrazine derivatives
- Carboxylic acids from ring-opening oxidation
Scientific Research Applications
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazine-based scaffolds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrazine derivatives.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the preparation of various functionalized pyrazine derivatives.
Mechanism of Action
The mechanism of action of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The bromine atom and cyclopropane ring contribute to its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate
- Structure: Substituted with a methoxy group and nitro groups on a phenoxy ring.
- Synthesis : Prepared via nucleophilic aromatic substitution using cesium carbonate in acetonitrile .
- Key Differences : The electron-withdrawing nitro groups and methoxy substituent contrast with the bromopyrazine moiety, likely reducing electrophilicity compared to the bromine-containing compound. This structural variation may limit cross-reactivity with sigma receptors.
cis-(±)-Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate
- Structure : Features a 4-methylphenyl group and a piperidine moiety.
- Pharmacology : Acts as a high-affinity sigma receptor ligand with demonstrated neuroprotective effects .
- Key Differences : The piperidine and phenyl groups enhance lipophilicity and receptor binding, whereas the bromopyrazine group in the target compound may prioritize interactions with heteroaromatic-binding pockets.
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
- Structure : Contains a hydroxymethyl group on the cyclopropane ring.
- Properties : Increased hydrophilicity due to the hydroxyl group, contrasting with the bromopyrazine derivative’s higher molecular weight (265.1 g/mol vs. ~230–250 g/mol for others) .
Pharmacological Activity Comparison
- However, its bromine substituent may alter binding kinetics compared to phenyl or piperidine-containing analogs.
- Pesticide Analogs: Cycloprothrin and acrinathrin () share the cyclopropanecarboxylate core but incorporate halogenated or cyano groups for insecticidal activity, underscoring structural adaptability across applications .
Biological Activity
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.
This compound can be characterized by its molecular formula . The presence of the bromopyrazine moiety is significant for its biological interactions.
Biological Activity Overview
The compound has been investigated for its potential anticancer activity. A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPA), has shown some cytotoxic properties against various cancer cell lines, suggesting that modifications to the pyrazine structure can influence biological activity.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BPA | MCF-7 | 29.10 |
| BPA | HeLa | 32.84 |
| BPA | Jurkat | 41.07 |
| BPA | NIH-3T3 | 95.20 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways associated with cancer cell proliferation and survival. The bromine atom in the pyrazine ring is believed to enhance the compound's lipophilicity and potential to penetrate cellular membranes.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. In vitro assays have indicated that these derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines.
Example Study:
A study synthesized several derivatives of this compound, assessing their anticancer potential. The results demonstrated that certain modifications significantly enhanced cytotoxic effects compared to the parent compound.
Table 2: Anticancer Activity of Derivatives
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.60 |
| Compound B | HeLa | 22.30 |
| Compound C | Jurkat | 30.50 |
Discussion
The findings suggest that this compound and its derivatives may serve as promising candidates for further development in cancer therapy. The structural modifications play a crucial role in enhancing their biological activity, indicating a pathway for optimizing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
